molecular formula C10H10O3 B14485240 Benzoic acid, 2-ethenyl-3-methoxy- CAS No. 64957-80-8

Benzoic acid, 2-ethenyl-3-methoxy-

Cat. No.: B14485240
CAS No.: 64957-80-8
M. Wt: 178.18 g/mol
InChI Key: BSYLKWSZBIICFY-UHFFFAOYSA-N
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Description

Benzoic acid derivatives are critical in pharmaceuticals, agrochemicals, and materials science due to their versatile functional groups. The compound 2-ethenyl-3-methoxybenzoic acid features a benzoic acid backbone substituted with a methoxy group at position 3 and an ethenyl (vinyl) group at position 2.

These substituents position the compound as a candidate for applications in drug design, polymer chemistry, or agrochemicals, though further experimental validation is required.

Properties

CAS No.

64957-80-8

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

2-ethenyl-3-methoxybenzoic acid

InChI

InChI=1S/C10H10O3/c1-3-7-8(10(11)12)5-4-6-9(7)13-2/h3-6H,1H2,2H3,(H,11,12)

InChI Key

BSYLKWSZBIICFY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1C=C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-ethenyl-3-methoxy- can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzoic acid with an appropriate ethenylating agent under controlled conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of benzoic acid, 2-ethenyl-3-methoxy- often involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-ethenyl-3-methoxy- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzoic acid, 2-ethenyl-3-methoxy- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of benzoic acid, 2-ethenyl-3-methoxy- involves its interaction with various molecular targets. The ethenyl group can undergo electrophilic addition reactions, while the methoxy group can participate in nucleophilic substitution reactions. These interactions can lead to the formation of reactive intermediates that exert biological effects .

Comparison with Similar Compounds

Comparison with Similar Benzoic Acid Derivatives

Structural and Physicochemical Properties

The table below compares 2-ethenyl-3-methoxybenzoic acid with structurally related compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Properties
2-Ethenyl-3-methoxybenzoic acid 2-ethenyl, 3-methoxy ~178.17* Predicted higher lipophilicity due to ethenyl and methoxy groups .
2-Methoxybenzoic acid 2-methoxy 152.15 Lower logP (1.14) compared to ethenyl analogs; used as a pharmaceutical intermediate .
4-Methoxy-cinnamic acid 4-methoxy, trans-ethenyl 178.18 Higher antioxidant activity than benzoic acid derivatives due to conjugated ethenyl .
2-Hydroxy-4-methoxy-3-prenyl-6-styrylbenzoic acid Multiple substituents 352.40 Enhanced membrane permeability and bioactivity from prenyl/styryl groups .

*Calculated based on formula C₁₀H₁₀O₃.

Key Insights :

  • Ethenyl vs.
  • Lipophilicity : The ethenyl group increases hydrophobicity, which could enhance extraction efficiency in liquid membranes, as seen in benzoic acid derivatives with large distribution coefficients .
Toxicity Predictions (QSTR Models):

Quantitative structure-toxicity relationship (QSTR) studies on benzoic acid derivatives highlight that zero-order (0JA) and first-order (1JA) connectivity indices strongly correlate with acute toxicity (LD₅₀) in mice . For 2-ethenyl-3-methoxybenzoic acid :

  • The ethenyl group may elevate 1JA through additional bonds, further influencing toxicity .

Extraction and Solubility Behavior

Benzoic acid derivatives with higher lipophilicity (e.g., phenol, 2-methoxybenzoic acid) exhibit rapid extraction in emulsion liquid membranes due to favorable distribution coefficients (m) . For 2-ethenyl-3-methoxybenzoic acid:

  • Predicted Extraction Rate: Likely comparable to phenol (m ≈ 25–30) due to similar hydrophobicity, enabling efficient removal from wastewater .
  • Diffusivity : Mobility in membrane phases may be lower than benzoic acid but higher than acetic acid, as seen in derivatives with bulky substituents .

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